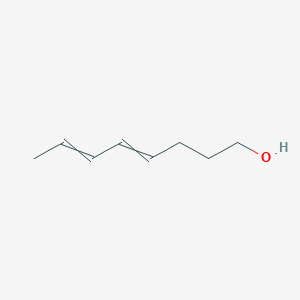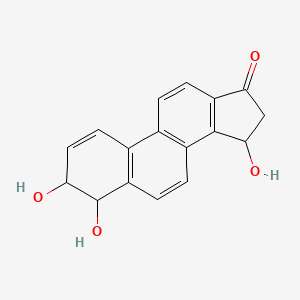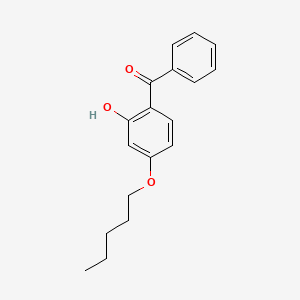
Benzophenone, 2-hydroxy-4-(pentyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzophenone, 2-hydroxy-4-(pentyloxy)-, is a derivative of benzophenone, a widely used organic compound. Benzophenones are known for their ability to absorb ultraviolet (UV) light, making them common ingredients in sunscreens and other cosmetic products. This particular compound, with its unique structure, offers specific properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzophenone, 2-hydroxy-4-(pentyloxy)-, typically involves the reaction of benzophenone with appropriate reagents to introduce the hydroxy and pentyloxy groups. One common method involves the use of Friedel-Crafts acylation followed by etherification. The reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride, and an organic solvent like dichloromethane .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Benzophenone, 2-hydroxy-4-(pentyloxy)-, undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzophenone structure can be reduced to form alcohols.
Substitution: The pentyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives with additional carbonyl groups, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
Benzophenone, 2-hydroxy-4-(pentyloxy)-, has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb UV light.
Biology: Employed in studies involving UV-induced DNA damage and repair mechanisms.
Medicine: Investigated for its potential use in photodynamic therapy for treating certain skin conditions.
Industry: Utilized in the formulation of sunscreens, coatings, and plastics to enhance UV resistance
Mechanism of Action
The primary mechanism by which Benzophenone, 2-hydroxy-4-(pentyloxy)-, exerts its effects is through the absorption of UV light. This absorption leads to the excitation of the compound’s electrons, which can then transfer energy to other molecules, initiating various photochemical reactions. In biological systems, this can result in the formation of reactive oxygen species (ROS), which can cause DNA damage and trigger cellular repair mechanisms .
Comparison with Similar Compounds
Benzophenone-3 (2-hydroxy-4-methoxybenzophenone): Commonly used in sunscreens, similar UV-absorbing properties.
Benzophenone-4 (2-hydroxy-4-methoxybenzophenone-5-sulfonic acid): Used in cosmetics, known for its water solubility and UV protection.
Benzophenone-8 (2,2’-dihydroxy-4-methoxybenzophenone): Similar structure with an additional hydroxyl group, used in various UV-protective formulations
Uniqueness: Benzophenone, 2-hydroxy-4-(pentyloxy)-, stands out due to its specific pentyloxy group, which can influence its solubility and interaction with other molecules. This unique structure can enhance its effectiveness in certain applications, such as in specialized coatings or advanced photodynamic therapies.
Properties
CAS No. |
83937-21-7 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
(2-hydroxy-4-pentoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C18H20O3/c1-2-3-7-12-21-15-10-11-16(17(19)13-15)18(20)14-8-5-4-6-9-14/h4-6,8-11,13,19H,2-3,7,12H2,1H3 |
InChI Key |
LNNJJSNAJSNRQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


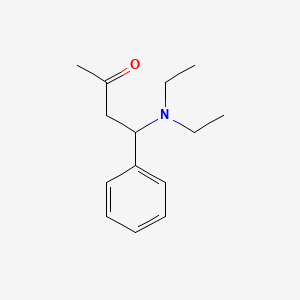
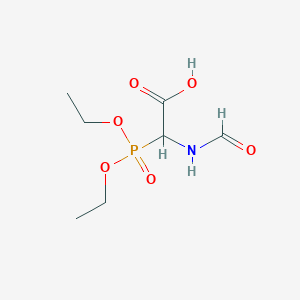

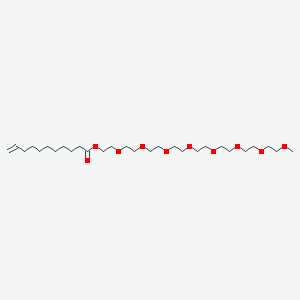
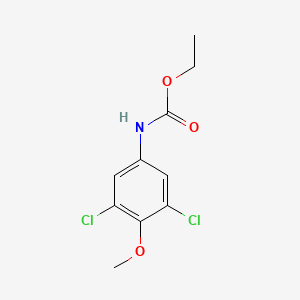
![3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one](/img/structure/B14423495.png)
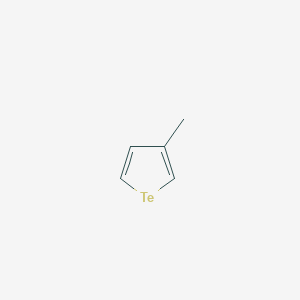
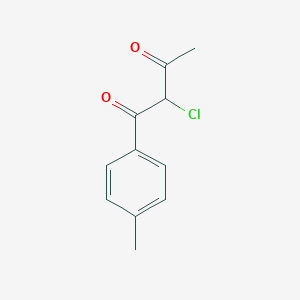
![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)
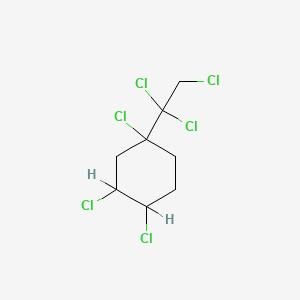
![(5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene](/img/structure/B14423527.png)
![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)
